A Comprehensive Technical Guide to 2-Methylpyridine for Researchers
A Comprehensive Technical Guide to 2-Methylpyridine for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the fundamental properties, synthesis, and applications of 2-Methylpyridine (also known as 2-picoline), a key heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document consolidates critical data and methodologies to support ongoing and future research endeavors.
Core Properties of 2-Methylpyridine
2-Methylpyridine is a colorless to light-yellow liquid with a characteristic unpleasant, pyridine-like odor.[1][2] It is a versatile precursor in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers.[][4][5]
Physicochemical and Spectroscopic Data
A comprehensive summary of the key physicochemical and spectroscopic properties of 2-Methylpyridine is presented below. This data is essential for its proper handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of 2-Methylpyridine
| Property | Value | References |
| Molecular Formula | C₆H₇N | [5] |
| Molecular Weight | 93.13 g/mol | [5] |
| CAS Number | 109-06-8 | [5] |
| Appearance | Colorless to faintly yellow-green clear liquid | [5] |
| Odor | Strong, unpleasant, pyridine-like | [1][2] |
| Melting Point | -70 °C (-94 °F; 203 K) | [5] |
| Boiling Point | 128 to 129 °C (262 to 264 °F; 401 to 402 K) | [5] |
| Density | 0.943 g/mL at 25 °C | [5] |
| Solubility in Water | Miscible | [5] |
| pKa of Conjugate Acid | 5.94 | [5] |
| Flash Point | 26 °C (79 °F) c.c. | [6] |
| Vapor Pressure | 10 mmHg at 24.4 °C | [7] |
| Refractive Index | n20/D 1.500 | [7] |
Table 2: Spectroscopic Data for 2-Methylpyridine
| Spectroscopic Data | Key Features | References |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.52 (d, 1H, H6), 7.60 (t, 1H, H4), 7.15 (ddd, 1H, H5), 7.10 (d, 1H, H3), 2.55 (s, 3H, CH₃). | [8] |
| Mass Spectrum (EI) | Intense peaks at m/z: 93 (100%), 66 (41%), 92 (19%), 51 (19%). | [9] |
| FTIR (Vapor Phase) | Key absorptions for C-H stretching, C=C and C=N stretching in the pyridine (B92270) ring, and CH₃ bending. | [10][11][12] |
Synthesis and Purification Protocols
Several methods for the synthesis of 2-Methylpyridine have been established, with the choice of method often depending on the desired scale and available starting materials.
Synthesis via Continuous Flow α-Methylation
A modern and efficient method for the synthesis of 2-methylpyridines is through a continuous flow system, offering advantages in safety, reaction time, and waste reduction compared to traditional batch processes.[1]
Experimental Protocol:
-
System Setup: A continuous flow system is assembled using a pump, a sample loop, a stainless-steel column packed with Raney® nickel (approximately 5.5 g), a heating apparatus (e.g., a sand bath), and a back-pressure regulator.[1]
-
Catalyst Preparation: The packed column is heated to over 180 °C for 30 minutes while 1-propanol (B7761284) is pumped through at a flow rate of 0.3 mL/min.[1]
-
Reaction: A 0.05 M solution of pyridine in 1-propanol is prepared. The flow rate is adjusted to 0.1 mL/min, and the pyridine solution is introduced into the reaction stream via the sample loop.[1]
-
Product Collection: The output from the reactor is collected. The solvent (1-propanol) can be removed by rotary evaporation to yield 2-Methylpyridine.[1]
-
Analysis: The product can be analyzed by ¹H NMR and LC-MS to confirm its identity and purity.[1]
Purification by Azeotropic Distillation
For the purification of crude 2-Methylpyridine, particularly when obtained from sources like coal tar which may contain water, azeotropic distillation is an effective method.[]
Experimental Protocol:
-
Initial Treatment: The crude 2-Methylpyridine, which may be in a mixture with water, is first subjected to a deslagging process.[]
-
Azeotropic Distillation: The mixture is transferred to a distillation apparatus equipped with a packed column. Benzene is added to the mixture.[] The mixture is heated to distill the benzene-water azeotrope, thereby removing the water.
-
Fractional Distillation: Following the removal of water, the remaining mixture is subjected to fractional distillation to separate the 2-Methylpyridine from other impurities and any remaining benzene.[]
Reactivity and Key Transformations
The chemical reactivity of 2-Methylpyridine is centered around the pyridine ring and the activating methyl group. This allows for a variety of chemical transformations to produce valuable downstream products.
-
Synthesis of 2-Vinylpyridine: A primary use of 2-Methylpyridine is in the production of 2-vinylpyridine. This is achieved through a condensation reaction with formaldehyde (B43269) to form an intermediate alcohol, which is then dehydrated.[5][13]
-
Synthesis of Nitrapyrin (B159567): 2-Methylpyridine is a precursor to the agrichemical nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), which is used to prevent the loss of ammonia (B1221849) from fertilizers.[5][14]
-
Oxidation to Picolinic Acid: The methyl group can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) to yield picolinic acid, another important chemical intermediate.[5][9]
Applications in Research and Drug Development
2-Methylpyridine and its derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.
Role in Drug Discovery
Derivatives of 2-Methylpyridine have been investigated for various therapeutic applications, including as anti-inflammatory, antiviral, and antiproliferative agents.[4][15] For instance, 2-Methylpyridine-1-ium-1-sulfonate, a derivative of 2-Methylpyridine, has demonstrated anti-angiogenic properties and the ability to induce apoptosis in cancer cell lines.[6]
A generalized workflow for the discovery of a small molecule drug candidate, such as a derivative of 2-Methylpyridine, is outlined below.
Potential Mechanism of Action: Anti-Angiogenesis and Apoptosis Induction
The anti-cancer effects of some 2-Methylpyridine derivatives can be attributed to their interaction with key signaling pathways that regulate cell growth, proliferation, and survival.
VEGF Signaling Pathway and Angiogenesis Inhibition:
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[1][16] Some drug candidates function by inhibiting the VEGF signaling pathway. A derivative of 2-Methylpyridine has been shown to bind to VEGF and its receptors, suggesting a potential mechanism for its anti-angiogenic effects.[6]
p53-Mediated Apoptosis:
The tumor suppressor protein p53 plays a central role in initiating apoptosis (programmed cell death) in response to cellular stress, such as DNA damage.[17][18] Activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and cell death.[15][19] Studies on a 2-Methylpyridine derivative have shown an increase in the Bax/Bcl-2 ratio and the induction of apoptosis, suggesting an interaction with this pathway.[6]
Safety and Handling
2-Methylpyridine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[6][11] It is harmful if swallowed, in contact with skin, or if inhaled.[11] Protective gloves, clothing, and eye/face protection should be worn when handling this compound.[11]
This guide serves as a foundational resource for researchers working with 2-Methylpyridine. For more detailed information, please refer to the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 7. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 8. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 9. Page loading... [guidechem.com]
- 10. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 14. Nitrapyrin synthesis - chemicalbook [chemicalbook.com]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. researchgate.net [researchgate.net]
